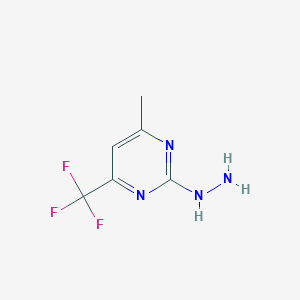

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydrazino group attached to the pyrimidine ring, which is further substituted with methyl and trifluoromethyl groups. This structure allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine has been reported through various methods. For instance, the regiospecific cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 6-trifluoro(chloro)methyl-2-hydrazine pyrimidines leads to the formation of novel trifluoro(chloro)methylated pyrimidines . Additionally, the synthesis of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles has been achieved using 2-amino-4-(dialkylamino)-6-hydrazino-5-pyrimidinecarbonitriles as key intermediates . These methods demonstrate the versatility of the hydrazino group in facilitating the construction of complex pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine derivatives has been elucidated using techniques such as X-ray crystallography and molecular orbital calculations. For example, the crystal structure of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidines has been determined, and their aromatic character has been analyzed using AM1 calculations and HOMA calculations to determine the aromaticity of the pyrimidine and phenyl rings .

Chemical Reactions Analysis

The reactivity of 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine allows for its involvement in various chemical reactions. Cyclization reactions with α-haloketones and nitrous acid have been used to synthesize novel heterocyclic triazines and tetrazole systems . Furthermore, the compound has been used to synthesize isomeric structures of pyrimido[2,1-c][1,2,4]triazines with biocidal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of the trifluoromethyl group can significantly affect the compound's lipophilicity and electronic properties, which are important in drug design. The crystal structure and antiproliferative activity of a thieno[3,2-d]pyrimidine derivative have been studied, revealing distinct inhibition effects on various cancer cell lines . Additionally, the regioselective covalent hydration of pyrimidine-5-carboxylic acids has been investigated, demonstrating the influence of methyl substitution on hydration sites .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This compound is used in the agrochemical and pharmaceutical industries .

Summary of the Application

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the synthesis of trifluoromethylpyridines, which are important ingredients for the development of many agrochemical and pharmaceutical compounds .

Methods of Application or Experimental Procedures

The synthesis of trifluoromethylpyridines involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Results or Outcomes

The presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridines bestows many of the distinctive physical–chemical properties observed with this class of compounds . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

2. Simultaneous Determination of Testosterone and Dihydrotestosterone

Specific Scientific Field

This compound is used in biochemistry for hormone analysis .

Summary of the Application

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine may be used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum .

Methods of Application or Experimental Procedures

The compound is used as a derivatization reagent . Unfortunately, the specific experimental procedures were not detailed in the sources.

Safety And Hazards

Eigenschaften

IUPAC Name |

[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4/c1-3-2-4(6(7,8)9)12-5(11-3)13-10/h2H,10H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRUGMLGGKVKNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427004 |

Source

|

| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

CAS RN |

123024-52-2 |

Source

|

| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.